1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime
Description
1-(2-Pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime is a heterocyclic oxime derivative characterized by a pyridine ring at the 2-position linked to an ethanone group, which is further functionalized via an oxime ether bond to a 4-bromobenzyl moiety.
Properties
IUPAC Name |
(Z)-N-[(4-bromophenyl)methoxy]-1-pyridin-2-ylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-11(14-4-2-3-9-16-14)17-18-10-12-5-7-13(15)8-6-12/h2-9H,10H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNSAAZNKRYIIS-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=C(C=C1)Br)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime typically involves the reaction of 1-(2-pyridinyl)-1-ethanone with 4-bromobenzyl hydroxylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime involves its interaction with molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 1-(4-Bromophenyl)ethanone Oxime (C₈H₈BrNO): Replaces the pyridine ring with a 4-bromophenyl group. Used in coordination chemistry and as a precursor for bioactive molecules .
- 1-(4-Chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime (C₁₃H₁₀ClFN₂O): Substitutes the 4-bromobenzyl group with a 6-fluoro-2-pyridinyl moiety. Demonstrates how halogen position (fluoro vs. bromo) and aromatic system (pyridine vs.
Oxime Ether Derivatives with Bioactive Moieties
(E)-1H-Indole-3-carbaldehyde O-(4-bromobenzyl)oxime (C₁₆H₁₂BrN₃O):
- Oxiconazole Nitrate (C₁₈H₁₃Cl₄N₃O·HNO₃): Contains a dichlorophenyl group and imidazole ring. Clinically used as an antifungal agent, emphasizing the importance of halogenated aryl groups and oxime ethers in targeting microbial enzymes .
Physicochemical Properties
A comparative analysis of key parameters is outlined below:
*Calculated based on analogous structures.
Biological Activity
1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
The synthesis of this compound typically involves the reaction of 1-(2-pyridinyl)-1-ethanone with 4-bromobenzyl hydroxylamine. The reaction is generally conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction conditions are optimized for yield and purity, often employing continuous flow reactors in industrial settings.
Chemical Structure:
- Molecular Formula: C14H13BrN2O
- CAS Number: 1147014-83-2
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxime group can form hydrogen bonds with active sites on enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions may modulate the activity of target molecules, influencing various biochemical pathways.
Biological Activities
This compound has been explored for several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its structure allows for potential interactions with bacterial enzymes or cell membranes, leading to bactericidal effects .
- Anticancer Properties: Research indicates that the compound may possess anticancer activity. The bromine atom in the structure enhances its reactivity and may improve binding affinity to cancer-related targets compared to similar compounds without halogen substitutions .
- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various oxime derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study utilized cell viability assays to determine IC50 values, which indicated that the compound's effectiveness was enhanced by the presence of the bromine substituent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |
|---|---|---|
| This compound | 16 (S. aureus), 32 (E. coli) | 12 (breast), 15 (lung) |
| 1-(2-pyridinyl)-1-ethanone O-(4-chlorobenzyl)oxime | 32 (S. aureus), 64 (E. coli) | 20 (breast), 25 (lung) |
| 1-(2-pyridinyl)-1-ethanone O-(4-fluorobenzyl)oxime | 64 (S. aureus), >128 (E. coli) | >30 (breast), >35 (lung) |
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime, and what critical parameters influence reaction yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution of the oxime intermediate with a brominated benzyl halide. For example, in analogous oxime ether syntheses (e.g., 1-benzylpiperidin-4-one oxime derivatives), the oxime precursor is refluxed with NaOH in dry acetone to generate an alkoxide intermediate, followed by reaction with 4-bromobenzyl bromide. Key parameters include:
- Molar ratios : A 1:1.1 ratio of oxime to benzyl bromide ensures excess electrophile for complete substitution .
- Reaction time : 3 hours under reflux (≈56°C for acetone) for optimal conversion .
- Purification : Flash chromatography with ethyl acetate/hexane (15% v/v) yields pure product (67% reported for similar systems) .
Critical factors affecting yield: moisture (requires anhydrous conditions), stoichiometric control of NaOH (2 mmol per 1 mmol oxime), and efficient stirring to prevent side reactions.
Q. Which spectroscopic techniques are essential for characterizing this oxime, and how are key functional groups identified?
Methodological Answer:
- ¹H/¹³C NMR : The oxime ether (-O-N=C-) is confirmed by deshielded protons adjacent to the oxygen (δ 5.16 ppm for -O-CH₂-Ar) and a carbon resonance near δ 158 ppm (C=N) . Pyridinyl protons appear as distinct aromatic signals (e.g., δ 7.56 ppm for ortho protons).
- X-ray crystallography : Resolves stereochemistry and confirms the oxime ether geometry (E/Z). For example, torsional angles and puckering amplitudes in piperidone-derived oximes reveal chair conformations (QT = 0.554 Å, φ₂ = -176°) .
- IR spectroscopy : Stretching vibrations for C=N (≈1600–1650 cm⁻¹) and aromatic C-Br (≈550–600 cm⁻¹) further validate the structure.
Advanced Research Questions
Q. How does the conformational analysis of the oxime moiety impact its reactivity and potential biological interactions?
Methodological Answer: The oxime’s conformation influences steric accessibility and electronic properties. In crystallographic studies, the oxime ether adopts a planar geometry, while the pyridinyl and bromobenzyl groups exhibit dihedral angles (e.g., 64.10° between phenyl rings in related compounds) . This spatial arrangement:
- Affords steric hindrance : Impacts nucleophilic attack sites, as seen in reduced reactivity of bulky derivatives.
- Modulates biological activity : Antimicrobial assays show that non-planar conformations (e.g., chair-shaped piperidone rings) enhance membrane penetration . Computational modeling (DFT) can predict binding affinities to biological targets by analyzing frontier molecular orbitals and electrostatic potentials .
Q. How can researchers address discrepancies in biological activity data across studies testing oxime derivatives?
Methodological Answer: Contradictions often arise from assay conditions or structural variations. To resolve these:
- Standardize bioassays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and MIC (minimum inhibitory concentration) protocols .
- Control substituent effects : Compare 4-bromobenzyl derivatives with halogen-free analogs to isolate electronic contributions.
- Validate via orthogonal assays : Pair antimicrobial tests with enzyme inhibition studies (e.g., steroid-5-reductase assays) to confirm mechanism .
- Statistical rigor : Apply ANOVA to activity data, accounting for batch variability in synthesis (e.g., ±5% yield fluctuations).
Q. What computational methods complement experimental data in predicting the compound’s electronic properties and stability?
Methodological Answer:
- DFT calculations : Predict HOMO-LUMO gaps to assess redox stability. For example, oxime ethers with electron-withdrawing groups (e.g., -Br) show lower LUMO energies, enhancing electrophilicity .
- Molecular dynamics (MD) : Simulate solvation effects in acetone/water mixtures to optimize reaction media .
- QSAR models : Correlate substituent parameters (Hammett σ) with biological activity to design analogs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for oxime derivatives in different solvent systems?
Methodological Answer: Solvent polarity and hydrogen bonding can shift NMR signals. For instance:
Q. Why do crystallographic studies report varying dihedral angles for structurally similar oxime ethers?
Methodological Answer: Crystal packing forces and intermolecular interactions (e.g., van der Waals) induce conformational flexibility. For example, steric repulsion between bromobenzyl and pyridinyl groups can increase dihedral angles (≈60–70°) versus unsubstituted analogs (≈45°) . Always compare unit cell parameters (e.g., space group P2₁/c) and thermal displacement parameters (Bₐᵥ₉) to assess lattice effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
